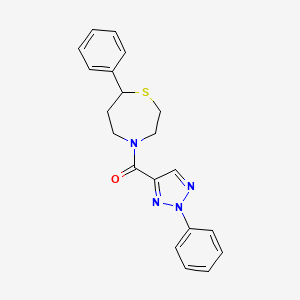

7-phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane

Description

7-Phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a triazole-carbonyl moiety and substituted phenyl groups. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-20(18-15-21-24(22-18)17-9-5-2-6-10-17)23-12-11-19(26-14-13-23)16-7-3-1-4-8-16/h1-10,15,19H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZNWLCQYLINGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-amino thiol, under acidic or basic conditions.

Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Coupling of the Two Rings: The final step involves coupling the thiazepane and triazole rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the methanone linkage.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in chloroform.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane can be explored for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a therapeutic agent. Its structural motifs are often found in drugs targeting various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazepane ring might interact with protein targets, while the triazole ring could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Key Findings:

Substituent Effects : The replacement of chlorophenyl (Compound 4) with fluorophenyl (Compound 5) minimally alters crystallographic symmetry but may influence electronic properties and solubility. The target compound’s phenyl groups likely enhance lipophilicity compared to halogenated analogs .

Crystallographic Trends : Isostructural systems (Compounds 4 and 5) exhibit two independent molecules per asymmetric unit with similar conformations, suggesting that the target compound may also adopt such packing arrangements .

Methodological Considerations in Structural Analysis

The structural characterization of such compounds relies on:

- SHELXL : Used for refining small-molecule crystallographic data, ensuring precise bond-length and angle calculations .

- ORTEP-III: Employed for visualizing molecular geometry and intermolecular interactions, critical for comparing planar vs. non-planar conformations .

Implications for Chemical Modeling

The lumping strategy —grouping structurally similar compounds—is relevant for predicting the behavior of the target compound. For example, triazole-containing systems (like Compounds 4 and 5) share reaction pathways, but substituent-specific properties (e.g., fluorine’s electronegativity) necessitate individualized analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.